

# Application Notes and Protocols: Asymmetric Hydrogenation of Ketones using Tol-BINAP

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## Compound of Interest

Compound Name: 2,2'-Bis(di-*p*-tolylphosphino)-1,1'-binaphthyl

Cat. No.: B019580

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## Introduction: The Imperative for Stereochemical Control in Modern Chemistry

The asymmetric hydrogenation of prochiral ketones into enantiomerically enriched secondary alcohols is a foundational transformation in contemporary organic synthesis. This reaction is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug molecule is often contingent on its specific stereoisomeric form.<sup>[1][2]</sup> Among the arsenal of chiral catalysts developed for this purpose, ruthenium(II) complexes featuring the axially chiral diphosphine ligand, 2,2'-bis(di-4-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP), in combination with a chiral 1,2-diamine, have emerged as exceptionally effective.<sup>[1][3]</sup> These catalysts, a refinement of the pioneering BINAP/diamine-Ru(II) systems, demonstrate remarkable catalytic activity, a broad substrate scope, and consistently deliver high levels of enantioselectivity, frequently exceeding 98% enantiomeric excess (ee).<sup>[1][3]</sup>

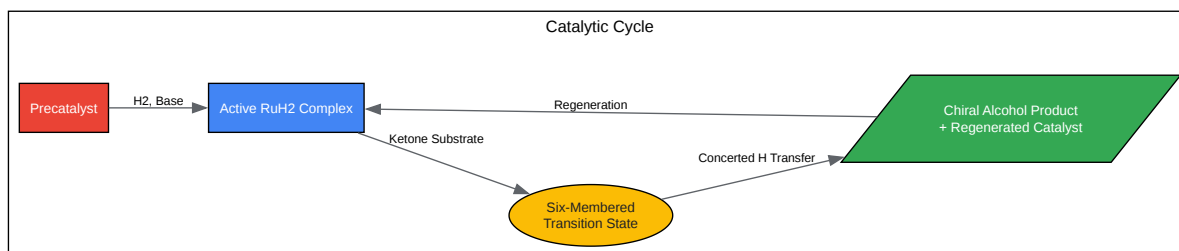
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, offering in-depth insights into the mechanistic underpinnings and practical execution of Tol-BINAP-mediated asymmetric ketone hydrogenation.

## Mechanistic Rationale: A Symphony of Metal-Ligand Cooperation

The prevailing mechanism for ketone hydrogenation catalyzed by Tol-BINAP/diamine-Ru(II) complexes is a sophisticated, nonclassical metal-ligand bifunctional pathway.<sup>[4][5]</sup> This process elegantly avoids direct coordination of the ketone substrate to the ruthenium center, instead orchestrating the hydrogen transfer within the outer coordination sphere of the metal.<sup>[4][5]</sup> The key stages of this catalytic cycle are as follows:

- **Catalyst Activation:** The journey begins with a precatalyst, typically a Ru(II) dihalide complex, which is activated under hydrogen pressure in the presence of a base. This activation step generates the active 18-electron dihydride species,  $\text{RuH}_2(\text{Tol-BINAP})(\text{diamine})$ .<sup>[1][3]</sup> The base plays a crucial role in facilitating the formation of this active catalyst.<sup>[4][5]</sup>
- **Transition State Assembly:** The ketone substrate then approaches the active catalyst, forming a six-membered pericyclic transition state. This assembly involves the Ru-H bond and the N-H bond of the diamine ligand.<sup>[4][5]</sup> The chirality of both the Tol-BINAP and the diamine ligands creates a highly organized and sterically demanding environment that dictates the facial selectivity of the ketone's approach.
- **Concerted Hydride and Proton Transfer:** In a concerted fashion, a hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is simultaneously transferred from the diamine's N-H group to the carbonyl oxygen.<sup>[4][5]</sup> This elegant bifunctional transfer regenerates the catalyst and releases the chiral alcohol product.

The enantioselectivity of the reaction is largely independent of hydrogen pressure, the specific base used, and substrate concentration, highlighting the robustness of the chiral environment created by the catalyst.<sup>[4][5]</sup>



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Caption: Catalytic cycle for Tol-BINAP/diamine-Ru(II)-catalyzed ketone hydrogenation.

## Experimental Protocols

### Protocol 1: In Situ Preparation of the RuCl<sub>2</sub>[(S)-Tol-BINAP][(S,S)-DPEN] Precatalyst

This protocol details the synthesis of the ruthenium precatalyst. It is imperative that all manipulations are conducted under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation.<sup>[6]</sup>

Materials:

- [RuCl<sub>2</sub>(p-cymene)]<sub>2</sub>
- (S)-Tol-BINAP
- (S,S)-1,2-Diphenylethylenediamine (DPEN)
- Anhydrous, degassed Dimethylformamide (DMF)
- Anhydrous, degassed Toluene

Procedure:

- To a Schlenk flask, add  $[\text{RuCl}_2(\text{p-cymene})]_2$  (1 equivalent) and (S)-Tol-BINAP (2 equivalents).
- Add anhydrous, degassed DMF and stir the mixture at 100 °C for 10 minutes, during which the solution will turn a deep red-purple color.
- Remove the solvent under high vacuum to yield the intermediate complex,  $\text{RuCl}_2\text{n}$ .
- To a separate Schlenk flask, add the crude intermediate and (S,S)-DPEN (1.1 equivalents).
- Add anhydrous, degassed toluene and heat the mixture to reflux for 2 hours.
- Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the precatalyst,  $\text{RuCl}_2[(\text{S})\text{-tolbinap}][(\text{S,S})\text{-dpen}]$ .

## Protocol 2: General Procedure for Asymmetric Hydrogenation of Acetophenone

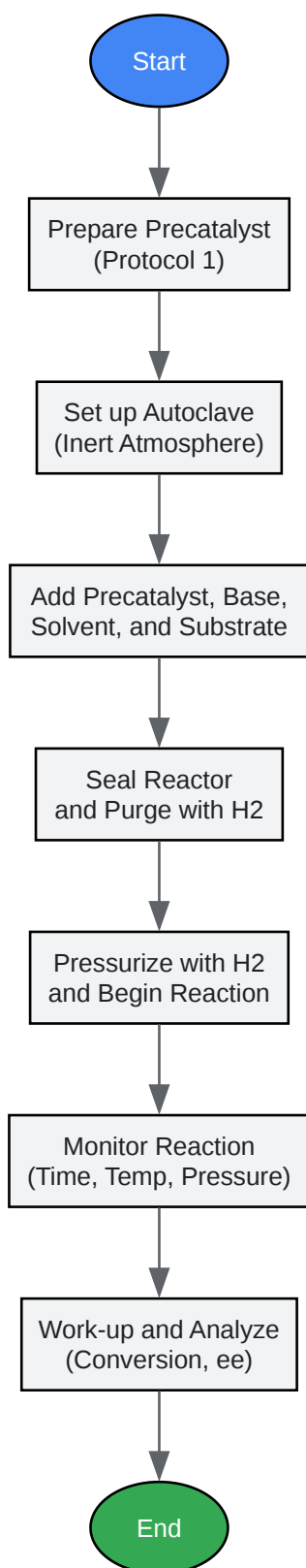
This protocol provides a general method for the hydrogenation of a simple aromatic ketone, acetophenone, as a representative example.<sup>[1]</sup>

Materials:

- $\text{RuCl}_2[(\text{S})\text{-tolbinap}][(\text{S,S})\text{-dpen}]$  precatalyst
- Acetophenone
- Potassium tert-butoxide ( $\text{t-C}_4\text{H}_9\text{OK}$ )
- Anhydrous, degassed 2-propanol
- High-purity hydrogen gas
- Autoclave or high-pressure reactor with a glass liner and magnetic stir bar

Procedure:

- In a glovebox or under an inert atmosphere, charge the glass liner of the autoclave with the  $\text{RuCl}_2[(\text{S})\text{-tolbinap}][(\text{S,S})\text{-dpen}]$  precatalyst (e.g., at a substrate-to-catalyst ratio of 2000:1).
- Add potassium tert-butoxide (e.g., 2 molar equivalents relative to the catalyst).
- Add anhydrous, degassed 2-propanol to dissolve the catalyst and base.
- Add the acetophenone substrate to the liner.
- Securely seal the autoclave.
- Remove the autoclave from the glovebox and connect it to a hydrogen line.
- Purge the reactor 3-5 times with hydrogen gas to eliminate any residual air.
- Pressurize the reactor to the desired pressure (e.g., 8 atm).
- Commence vigorous stirring and maintain the desired reaction temperature (e.g., 25-30 °C) for the necessary duration (typically 4-24 hours).
- Upon reaction completion, carefully vent the reactor and analyze the product for conversion and enantiomeric excess.



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Caption: General workflow for asymmetric hydrogenation of ketones.

## Substrate Scope and Performance Data

The Tol-BINAP/diamine-Ru(II) catalyst system exhibits a broad substrate scope, effectively hydrogenating a variety of ketones with high enantioselectivity. The following table summarizes representative data for the asymmetric hydrogenation of various ketones.

Substrate	Catalyst System	S/C Ratio	H <sub>2</sub> Pressure (atm)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Product Configuration
Acetophenone	(S)-Tol-BINAP/(S,S)-DPEN-Ru	2000	45	30	12	>99	82	R
5-Methoxy-1-tetralone	(S)-Tol-BINAP/(R)-IPHAN-Ru	55,000	9	RT	15	>99	98	R
Phenylglyoxal diethylacetal	(S)-Tol-BINAP/(R)-DMAPE N-Ru	2000	8	RT	6	>99	96	R
Isobutyrophene	(S)-Tol-BINAP/(R)-DMAPE N-Ru	1000	8	RT	18	>99	95	S
2-Naphthyl ketone	(S)-Tol-BINAP/(R)-DMAPE N-Ru	1000	8	RT	20	>99	97	R

Data compiled from multiple sources.[\[3\]](#)[\[7\]](#)

## Troubleshooting and Optimization



Issue	Potential Cause(s)	Suggested Solution(s)
Low Conversion	<ul style="list-style-type: none"><li>- Inactive catalyst (oxidation) -</li><li>Insufficient hydrogen pressure</li><li>- Low reaction temperature</li></ul>	<ul style="list-style-type: none"><li>- Ensure rigorous inert atmosphere techniques.</li><li>- Increase hydrogen pressure.</li><li>- Increase reaction temperature.</li></ul>
Low Enantioselectivity	<ul style="list-style-type: none"><li>- Incorrect catalyst/diamine pairing - Impure substrate or solvent</li></ul>	<ul style="list-style-type: none"><li>- Verify the matching/mismatched pairing of Tol-BINAP and diamine enantiomers for the desired product configuration.</li><li>- Use high-purity, anhydrous, and degassed solvents and reagents.</li></ul>
Inconsistent Results	<ul style="list-style-type: none"><li>- Variations in catalyst preparation - Inconsistent base concentration</li></ul>	<ul style="list-style-type: none"><li>- Standardize the catalyst preparation protocol.</li><li>- Accurately measure and dispense the base.</li></ul>

## Applications in Drug Development

The chiral secondary alcohols produced through this methodology are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For example, the enantioselective hydrogenation of specific ketones is a key step in the synthesis of the antidepressant (R)-fluoxetine and the antipsychotic agent BMS 181100.[8] The high efficiency and selectivity of Tol-BINAP-based catalysts make them particularly suitable for large-scale industrial applications where cost-effectiveness and high purity are paramount.[9][10]

## Conclusion

The use of Tol-BINAP in conjunction with chiral diamines in ruthenium-catalyzed asymmetric hydrogenation of ketones represents a powerful and versatile tool for the synthesis of enantiomerically pure secondary alcohols. A thorough understanding of the underlying metal-ligand bifunctional mechanism, coupled with meticulous experimental technique, enables researchers to achieve exceptional levels of stereocontrol. The protocols and data presented

herein provide a solid foundation for the successful application of this technology in both academic research and industrial drug development.

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